molecular formula C10H17N3O2S B11777123 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine

Cat. No.: B11777123
M. Wt: 243.33 g/mol
InChI Key: JOBXJLMGLRTKEY-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a tert-butyl group at the 4th position, an ethylsulfonyl group at the 5th position, and an amine group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring followed by the introduction of the tert-butyl and ethylsulfonyl groups. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are often employed.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cytochrome bd oxidase, affecting the energy metabolism in cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)pyrimidin-2-amine
  • 5-(Ethylsulfonyl)pyrimidin-2-amine
  • 4-(tert-Butyl)-5-(methylsulfonyl)pyrimidin-2-amine

Uniqueness

4-(tert-Butyl)-5-(ethylsulfonyl)pyrimidin-2-amine is unique due to the combination of the tert-butyl and ethylsulfonyl groups on the pyrimidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

4-tert-butyl-5-ethylsulfonylpyrimidin-2-amine

InChI

InChI=1S/C10H17N3O2S/c1-5-16(14,15)7-6-12-9(11)13-8(7)10(2,3)4/h6H,5H2,1-4H3,(H2,11,12,13)

InChI Key

JOBXJLMGLRTKEY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C(C)(C)C)N

Origin of Product

United States

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